(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-methylbenzyl)oxy]-1-benzofuran-3(2H)-one
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Overview
Description
The compound (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-methylbenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic molecule featuring a benzofuran core structure. This compound is characterized by the presence of a bromine atom, a benzodioxin ring, and a methylbenzyl ether group. Its unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-methylbenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Bromine Atom: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Benzodioxin Ring: This involves the reaction of appropriate phenolic compounds with formaldehyde.
Attachment of the Methylbenzyl Ether Group: This step can be accomplished through etherification reactions using methylbenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-methylbenzyl)oxy]-1-benzofuran-3(2H)-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-methylbenzyl)oxy]-1-benzofuran-3(2H)-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-methylbenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-methylbenzyl)oxy]-1-benzofuran-3(2H)-one: can be compared with other similar compounds, such as:
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- 2-Fluorodeschloroketamine .
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to unique properties and applications.
Properties
Molecular Formula |
C25H19BrO5 |
---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-methylphenyl)methoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C25H19BrO5/c1-15-2-4-16(5-3-15)12-29-20-6-7-21-22(11-20)31-23(24(21)27)10-17-8-19(26)9-18-13-28-14-30-25(17)18/h2-11H,12-14H2,1H3/b23-10- |
InChI Key |
KJGJEQWJNULHDZ-RMORIDSASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Br)/O3 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Br)O3 |
Origin of Product |
United States |
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